molecular formula C15H16N6O4 B173746 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane CAS No. 131119-31-8

1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane

Cat. No.: B173746
CAS No.: 131119-31-8
M. Wt: 344.33 g/mol
InChI Key: QEOJDTJOQUUSER-UHFFFAOYSA-N
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Description

1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of two 5-nitropyridin-2-yl groups attached to the 1 and 4 positions of the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane typically involves the reaction of 1,4-diazepane with 5-nitropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The general synthetic route can be summarized as follows:

    Starting Materials: 1,4-diazepane and 5-nitropyridine-2-carbaldehyde.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Solvent: An appropriate solvent like dichloromethane or ethanol.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 1,4-Bis(5-aminopyridin-2-yl)-1,4-diazepane.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The diazepane ring provides a rigid scaffold that can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((5-nitropyridin-2-yl)oxy)benzene: Similar in structure but contains an oxybenzene linkage instead of a diazepane ring.

    1,4-Bis(5-nitropyridin-2-yl)benzene: Contains a benzene ring instead of a diazepane ring.

Uniqueness

1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to its analogs. The presence of the diazepane ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

CAS No.

131119-31-8

Molecular Formula

C15H16N6O4

Molecular Weight

344.33 g/mol

IUPAC Name

1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane

InChI

InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2

InChI Key

QEOJDTJOQUUSER-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-]

Synonyms

1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane

Origin of Product

United States

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